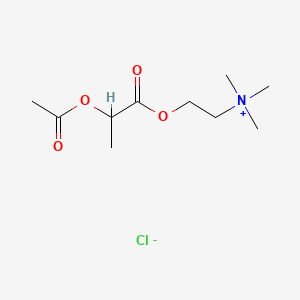
Acetoxy-methyl acetylcholine chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetoxy-methyl acetylcholine chloride is a chemical compound that belongs to the class of acetylcholine analogs Acetylcholine is a neurotransmitter that plays a significant role in various physiological functions, including muscle activation, memory, and learning
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetoxy-methyl acetylcholine chloride typically involves the acetylation of methyl acetylcholine. The process begins with the reaction of methyl acetylcholine with acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Methyl acetylcholine+Acetyl chloride→Acetoxy-methyl acetylcholine chloride+HCl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Acetoxy-methyl acetylcholine chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Acetoxy-methyl acetylcholine chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Studied for its effects on biological systems, particularly in neurotransmission and muscle activation.
Medicine: Investigated for potential therapeutic applications in treating neurological disorders and muscle-related conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of acetoxy-methyl acetylcholine chloride involves its interaction with acetylcholine receptors. The compound mimics the action of acetylcholine by binding to muscarinic and nicotinic receptors, leading to the activation of downstream signaling pathways. This results in various physiological effects, including muscle contraction and neurotransmission.
Comparación Con Compuestos Similares
Similar Compounds
Acetylcholine: The parent compound with similar neurotransmitter functions.
Methacholine: A synthetic analog used in bronchial challenge tests.
Carbachol: Another analog with longer-lasting effects due to resistance to acetylcholinesterase.
Uniqueness
Acetoxy-methyl acetylcholine chloride is unique due to its specific acetoxy group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
38939-85-4 |
|---|---|
Fórmula molecular |
C10H20ClNO4 |
Peso molecular |
253.72 g/mol |
Nombre IUPAC |
2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium;chloride |
InChI |
InChI=1S/C10H20NO4.ClH/c1-8(15-9(2)12)10(13)14-7-6-11(3,4)5;/h8H,6-7H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
QENRWINHIGJULD-UHFFFAOYSA-M |
SMILES canónico |
CC(C(=O)OCC[N+](C)(C)C)OC(=O)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Azabicyclo[3.2.1]oct-8-yloxy,1,5-dimethyl-3-oxo-](/img/structure/B13730697.png)
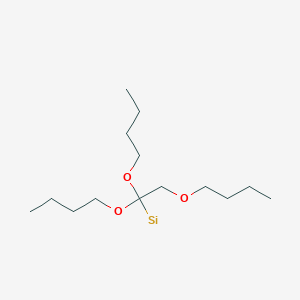
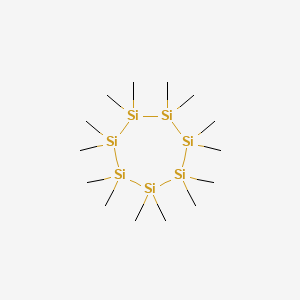
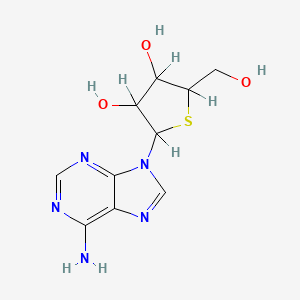
![7-Bromo-3-isopropyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13730713.png)
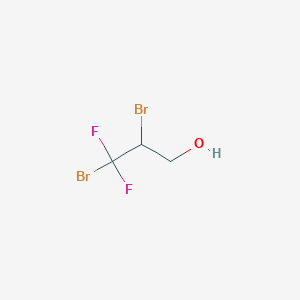
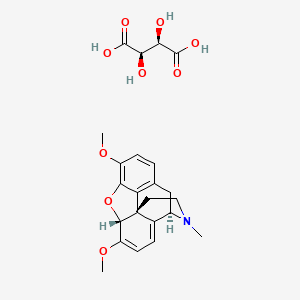
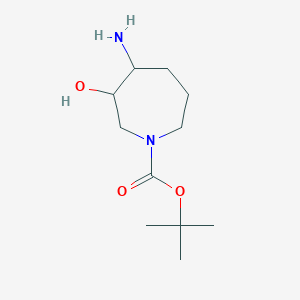
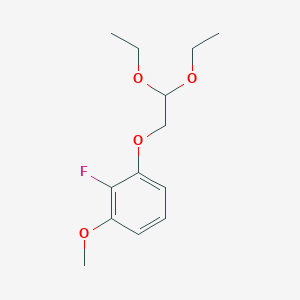
![Sulfamoyl 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13730734.png)
![Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N'-bis(1-methylethyl)-N,N'-dioctadecyl-](/img/structure/B13730742.png)
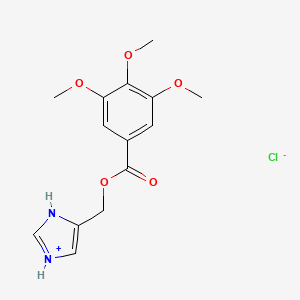
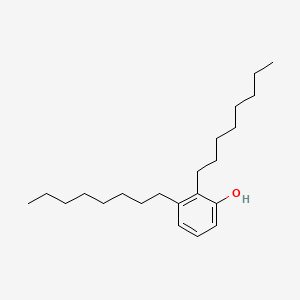
![(3R)-3-[4-(Butylthio)-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane](/img/structure/B13730754.png)
